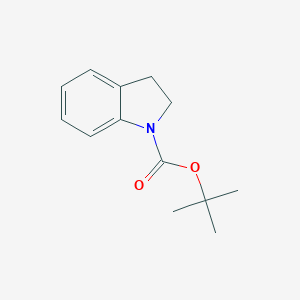

tert-Butyl indoline-1-carboxylate

説明

Significance of Indoline (B122111) Core Structures in Advanced Organic Synthesis

The indoline nucleus, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring, is a privileged structural motif in a multitude of biologically active compounds. clockss.orgnih.govresearchgate.net Its presence in natural alkaloids and its role as a precursor to various indole (B1671886) derivatives highlight its importance. creative-proteomics.com The rigid, bicyclic framework of indoline provides a well-defined three-dimensional structure, which is crucial for molecular recognition and biological function. clockss.orgnih.gov This structural feature has made indoline derivatives attractive targets for medicinal chemists in the development of new therapeutic agents. creative-proteomics.comchemimpex.com

Indoline and its derivatives are integral to the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.com They serve as versatile building blocks, allowing for functionalization at various positions to create diverse molecular architectures. chemimpex.comnumberanalytics.com The development of advanced synthetic methodologies, such as C-H activation and cross-coupling reactions, has further enhanced the ability to modify the indoline core with precision. numberanalytics.com

Role of N-Protecting Groups in Indoline Chemistry

The nitrogen atom of the indoline ring is a key site for chemical reactivity. To control this reactivity and prevent unwanted side reactions during multi-step syntheses, chemists employ N-protecting groups. mdpi.orgnih.gov These groups temporarily mask the nucleophilic and basic nature of the indoline nitrogen, allowing for selective modifications at other positions of the molecule. mdpi.org

The tert-butoxycarbonyl (Boc) group is a widely used N-protecting group in indoline chemistry. nih.gov Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. thieme.de The Boc group enhances the solubility and stability of indoline intermediates, facilitating their use in various chemical transformations. chemimpex.com Other protecting groups, such as arylsulfonyl and pivaloyl groups, also find application, each offering specific advantages depending on the synthetic strategy. mdpi.org The choice of the N-protecting group can significantly influence the outcome of a reaction, including regioselectivity and stereoselectivity. rsc.org

Overview of tert-Butyl Indoline-1-carboxylate within Indoline Research

This compound, an N-Boc protected indoline, is a key intermediate in organic synthesis. sigmaaldrich.com Its structure combines the indoline core with the robust tert-butoxycarbonyl protecting group, making it a valuable tool for the construction of more complex molecules. sigmaaldrich.com This compound serves as a precursor for the synthesis of a wide variety of substituted indolines, which are, in turn, used to create biologically active compounds. sigmaaldrich.com

The presence of the Boc group allows for controlled functionalization of the indoline ring. nih.gov For instance, it facilitates reactions such as palladium-catalyzed cross-coupling and Friedel-Crafts alkylation. sigmaaldrich.com Researchers have utilized this compound in the synthesis of compounds with potential applications in pharmaceuticals and materials science. chemimpex.com Its stability and predictable reactivity have established it as a reliable building block in the synthesis of intricate molecular targets.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 143262-10-6 |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Melting Point | 46-50 °C |

| Boiling Point | 83-84 °C at 0.1 mmHg |

This data is compiled from multiple sources. sigmaaldrich.com

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400MHz) | δ 1.47 (s, 9H), 2.94 (t, J=8.5 Hz, 2H), 3.34 (t, J=8.5 Hz, 2H), 6.42 (d, J=7.5 Hz, 1H), 6.61 (dd, J=7.5, 1.0 Hz, 1H), 7.01-7.09 (m, 2H) |

| ¹³C NMR | Signals around δ 28 ppm for the tert-butyl group. |

| Mass Spectrometry (ESI) | m/z 303 (MH⁺) for a related derivative. |

Note: The provided ¹H NMR and Mass Spectrometry data are for a closely related derivative, tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate. chemicalbook.com ¹³C NMR data for the tert-butyl group is a general characteristic.

Table 3: Applications of this compound

| Application | Description |

| Precursor for Substituted Indolines | Serves as a starting material for the synthesis of various substituted indoline derivatives. sigmaaldrich.com |

| C-C and C-N Bond Formation | Facilitates palladium-catalyzed alkylation and cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com |

| Synthesis of Biologically Active Molecules | Used in the synthesis of compounds with potential therapeutic applications, including neurologically active compounds and kinase inhibitors. chemimpex.com |

| Natural Product Synthesis | Employed in the modular synthesis of complex natural products. sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAXLDLPPZPQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394808 | |

| Record name | tert-Butyl indoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-10-6 | |

| Record name | tert-Butyl indoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl indoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Indoline 1 Carboxylate and Its Derivatives

Direct Synthesis Strategies for N-(tert-Butoxycarbonyl)indolines

The direct synthesis of N-(tert-butoxycarbonyl)indolines, including the parent compound tert-butyl indoline-1-carboxylate, is a fundamental transformation in organic synthesis. These methods can be broadly categorized into conventional routes and more contemporary green and microwave-assisted protocols.

Conventional Synthetic Routes

Conventional methods for the synthesis of N-(tert-butoxycarbonyl)indolines often involve the reduction of the corresponding N-Boc-indole. A notable method employs polymethylhydrosiloxane (B1170920) (PMHS) as a mild and efficient reducing agent in the presence of a palladium catalyst. This reaction proceeds smoothly at room temperature, offering high yields of the desired N-(tert-butoxycarbonyl)indoline. organic-chemistry.org For instance, the reduction of various N-Boc-indoles using 10% palladium(II) hydroxide (B78521) on carbon as a catalyst with PMHS can be completed in as little as 5-15 minutes. organic-chemistry.org Optimization studies have shown that other catalysts like tris(pentafluorophenyl)borane, ZnCl₂, and Pd(PPh₃)₄ are less effective, resulting in lower yields or no reaction. organic-chemistry.org

Another common approach is the Boc-protection of indoline (B122111) itself. A typical procedure involves reacting indoline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. clockss.org

Furthermore, multi-component reactions offer a pathway to construct the indoline ring system with the Boc group already in place. For example, a reaction involving anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides can produce the indole (B1671886) core, which can then be reduced to the indoline and subsequently protected. rsc.org

Green Chemistry Approaches in Indole and Indoline Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. researchgate.net For the synthesis of indole and indoline derivatives, green chemistry approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions. tandfonline.comgoogle.com

One such approach involves the use of water as a solvent and a bissulfonic acid type acidic ionic liquid as a reusable catalyst for the synthesis of indole compounds from aldehydes or ketones and aromatic hydrazines. google.com This method offers mild reaction conditions, simple product separation, and high purity of the final product. google.com While this method directly produces indoles, subsequent reduction and Boc-protection can be carried out to obtain this compound.

The Fischer indole synthesis, a cornerstone of indole chemistry, has also been adapted to greener conditions. researchgate.netgoogle.com Traditional methods often rely on strong acids, but newer protocols utilize solid acids or ionic liquids that can be easily recovered and reused. google.com

Microwave-Assisted Synthesis Protocols for Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of various indole derivatives. tandfonline.comnih.govacs.orgacs.org

For example, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for the preparation of 2-arylindoles. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides in the presence of sodium bicarbonate, followed by microwave irradiation, providing a mild and environmentally friendly route to indoles. organic-chemistry.org Another example is the microwave-assisted regioselective synthesis of 3-functionalized indole derivatives via a three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds in a mixture of ethanol (B145695) and water. acs.orgacs.org

While these methods primarily focus on the synthesis of indoles, the resulting products can be readily converted to the corresponding N-Boc-indolines through reduction and protection steps. The rapid nature of microwave-assisted synthesis makes it an attractive option for the efficient production of indole precursors.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is crucial for accessing a wide range of biologically active molecules and complex chemical building blocks. Regioselective functionalization and palladium-catalyzed reactions are two powerful strategies employed for this purpose.

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the indoline ring is a significant synthetic challenge. The Boc protecting group on the nitrogen atom influences the reactivity of the aromatic ring, often directing electrophilic substitution to specific positions.

For instance, the bromination of this compound using N-bromosuccinimide (NBS) can be controlled to achieve substitution at the 5- or 6-position depending on the reaction conditions. The resulting bromo-substituted indolines are versatile intermediates for further modifications via cross-coupling reactions.

The direct nitration of tert-butyl 1H-indole-1-carboxylate has been achieved with high regioselectivity at the 3-position using trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) under non-acidic and non-metallic conditions. nih.gov This method provides a practical route to 3-nitroindoles, which can be further transformed. nih.gov

Furthermore, the γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate, a related cyclic system, has been achieved with high regioselectivity. researchgate.net This demonstrates the ability to control the position of functionalization in Boc-protected nitrogen heterocycles.

| Starting Material | Reagent(s) | Position of Functionalization | Product | Reference |

| This compound | N-Bromosuccinimide (NBS) | 5- or 6-position | 5- or 6-Bromo-tert-butyl indoline-1-carboxylate | |

| tert-Butyl 1H-indole-1-carboxylate | Trifluoroacetic anhydride, Tetramethylammonium nitrate | 3-position | tert-Butyl 3-nitro-1H-indole-1-carboxylate | nih.gov |

| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | Alkyl halide, Base | γ-position | γ-Alkyl-tert-butyl 2,4-dioxopiperidine-1-carboxylate | researchgate.net |

Palladium-Catalyzed Alkylation and Cyclization Reactions

Palladium catalysis has revolutionized the synthesis of complex molecules, and its application in indoline chemistry is extensive. organicreactions.orgnih.govmdpi.comnih.gov Palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed direct C-H alkylation of N-H indoles at the 2-position has been developed using a norbornene-mediated cascade C-H activation process. acs.orgnih.gov This method demonstrates high regioselectivity and functional group tolerance. acs.orgnih.gov Subsequent N-protection with a Boc group would yield the corresponding 2-alkyl-tert-butyl indoline-1-carboxylate. A facile, one-step synthesis of annulated indoles from (N–H) indoles and dibromoalkanes has also been developed through a palladium-catalyzed double alkylation process. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of 3-substituted 1H-indoles with vinylcyclopropanes provides access to various indolenine and indoline products with excellent yields and high chemo-, regio-, and enantioselectivities. nih.gov

Furthermore, palladium-catalyzed intramolecular cyclization reactions are powerful tools for constructing the indoline ring system. organicreactions.orgacs.orgorganic-chemistry.org For example, the palladium-catalyzed intramolecular cyclization of alkynes and imines offers a novel route to 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org These indole derivatives can then be reduced and protected to afford the corresponding substituted tert-butyl indoline-1-carboxylates. Palladium-catalyzed diastereoselective dearomatization/cross-coupling cyclization reactions between N-arylacyl indoles and (E)-β-chlorovinyl ketones have also been reported to produce furan-containing indolines. acs.org

The reaction of indolines with dihydropyrroles catalyzed by palladium can produce N-alkylated indoles. acs.org This highlights the versatility of palladium catalysis in modifying the indoline core.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Direct C2-Alkylation | Palladium catalyst, Norbornene | N-H Indoles, Alkyl halides | 2-Alkylindoles | acs.orgnih.gov |

| Double Alkylation | Palladium catalyst | (N–H) Indoles, Dibromoalkanes | Annulated indoles | rsc.org |

| Asymmetric Allylic Alkylation | Palladium catalyst, Chiral ligand | 3-Substituted 1H-indoles, Vinylcyclopropanes | Chiral indolenines and indolines | nih.gov |

| Intramolecular Cyclization | Palladium acetate, Tri-n-butylphosphine | N-benzylidene-2-(1-pentynyl)aniline | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| Dearomatization/Cross-Coupling Cyclization | Palladium catalyst | N-Arylacyl indoles, (E)-β-chlorovinyl ketones | Furan-containing indolines | acs.org |

| N-Alkylation | Pd(CH₃CN)₂Cl₂, dppf or dcypf | Indolines, Dihydropyrroles | N-Alkylated indoles | acs.org |

Cycloaddition Approaches to Substituted Indolines

Cycloaddition reactions provide a powerful and convergent means to construct the bicyclic indoline framework, often with a high degree of stereocontrol and substitution pattern diversity.

One notable approach involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes. nih.gov This strategy is particularly effective for constructing indolines with extensive substitution on the six-membered ring. nih.gov The process begins with the assembly of enyne cycloaddition precursors, which is readily achieved through transition-metal-mediated coupling reactions. nih.gov Upon heating, these precursors undergo a [4+2] cycloaddition to form a highly strained isoaromatic cyclic allene (B1206475) intermediate. This intermediate then rearranges via proton or hydrogen atom transfer to furnish the desired indoline. nih.gov The modularity of this approach allows for the preparation of diverse libraries of substituted indole derivatives. nih.gov

Another significant cycloaddition strategy is the intramolecular Diels-Alder reaction of 2-substituted aminofurans (IMDAF). nih.govelsevierpure.com This method leads to the formation of various substituted indolines and tetrahydroquinolines. nih.govelsevierpure.com The reaction is believed to proceed through an initial [4+2] cycloaddition, generating an oxa-bridged cycloadduct. This intermediate is typically not isolated as it readily undergoes a nitrogen-assisted ring opening. nih.govelsevierpure.com Subsequent proton exchange and dehydration yield the final aromatic indoline product. nih.govelsevierpure.com In some instances, the intermediate cyclohexadienol can be isolated and then converted to the final product in a separate step with high yield. nih.gov The requisite 2-aminofuran precursors can be prepared from a furanyl acyl azide (B81097) via a Curtius rearrangement in the presence of an alcohol. nih.gov

Stereoselective Synthesis of Chiral Indoline-1-carboxylates

The synthesis of enantiomerically pure indolines is of paramount importance due to the stereospecific nature of many biological interactions. This has driven the development of numerous stereoselective synthetic methods.

A highly efficient method for producing optically active indolines involves a one-pot process that combines intramolecular condensation, N-Boc deprotection, and palladium-catalyzed asymmetric hydrogenation. dicp.ac.cnrsc.org This approach can transform tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl) carbamates into the corresponding chiral 2-substituted indolines with excellent yields and enantiomeric excesses (ee) up to 96%. dicp.ac.cn The presence of a strong Brønsted acid is crucial for both the initial formation of the indole ring and the subsequent asymmetric hydrogenation step. dicp.ac.cnrsc.org This strategy has also proven to be scalable, maintaining high reactivity and enantioselectivity. dicp.ac.cn

Another powerful asymmetric strategy utilizes chiral N-tert-butylsulfinyl imines as intermediates. The diastereoselective addition of various nucleophiles to these chiral imines is a well-established method for creating a stereogenic center adjacent to a nitrogen atom. The sulfinyl group effectively controls the stereochemical outcome of the addition, with the configuration of the sulfur atom dictating the configuration of the newly formed stereocenter. mdpi.com

Diastereoselective approaches are also instrumental in the synthesis of complex indoline structures. For instance, the addition of N-Boc-3-bromoindole to a chiral sulfinamide has been shown to produce a 1:1 mixture of separable diastereoisomers in good yield. nih.gov These diastereomers can then be individually converted into key chiral amine intermediates, which serve as building blocks for more complex molecules. nih.gov

The alkyl radical addition to ortho-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides is another example of a highly diastereoselective reaction. researchgate.net This transformation proceeds with high stereoselectivity regardless of the electronic nature of the ortho-substituent or the size of the alkyl radical. researchgate.net Subsequent removal of the sulfinyl group provides access to enantiomerically pure 3-substituted isoindolin-1-ones. researchgate.net

Modular Synthetic Strategies Incorporating this compound

The modular nature of synthetic strategies involving this compound allows for the systematic construction of diverse molecular architectures. This intermediate serves as a versatile platform for introducing a wide range of substituents and functional groups.

For example, this compound is a key reactant in the modular synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B. sigmaaldrich.com It is also utilized in the preparation of aryl alkyl amines through palladium-catalyzed alkylation reactions and in the synthesis of allyl- and arylindolines. sigmaaldrich.com

The modularity is further exemplified by the synthesis of highly substituted indoles and indolines via the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, as discussed previously. nih.gov This approach is exceptionally well-suited for creating libraries of substituted indole derivatives due to the ease with which the cycloaddition precursors can be assembled. nih.gov

The following table provides examples of the diverse applications of this compound in modular synthesis:

Table 1: Applications of this compound in Modular Synthesis

| Application | Reaction Type | Product Class | Reference |

| Synthesis of the CDEF tetracycle of nodulisporic acids | Modular indole synthesis | Complex heterocyclic systems | sigmaaldrich.com |

| Preparation of aryl alkyl amines | Palladium-catalyzed alkylation | Aryl alkyl amines | sigmaaldrich.com |

| Synthesis of allyl- and arylindolines | Not specified | Substituted indolines | sigmaaldrich.com |

| Asymmetric synthesis of β-amino esters | Rhodium prolinate complex-catalyzed α-C-H activation / carbenoid insertion | β-amino esters | sigmaaldrich.com |

| Preparation of substituted indolines and tetrahydroquinolines | Cycloaddition approach | Substituted indolines and tetrahydroquinolines | sigmaaldrich.com |

Chemical Reactivity and Transformation Studies of Tert Butyl Indoline 1 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring System

The Boc-protected nitrogen in tert-butyl indoline-1-carboxylate directs electrophilic aromatic substitution primarily to the C5 and C7 positions of the benzene (B151609) ring, para to the nitrogen atom. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

A notable example is the nitration of tert-butyl 1H-indole-1-carboxylate, a closely related precursor, which has been studied under various conditions. nih.gov One method utilizes trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) to achieve nitration, yielding tert-butyl 3-nitro-1H-indole-1-carboxylate. nih.gov This reaction proceeds under non-acidic conditions, which can be advantageous for substrates sensitive to strong acids. nih.gov Further investigations have explored different ammonium (B1175870) salts and anhydrides to optimize the reaction yield. nih.gov

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 1H-indole-1-carboxylate | Trifluoroacetic anhydride, Tetramethylammonium nitrate | tert-Butyl 3-nitro-1H-indole-1-carboxylate | Medium | nih.gov |

| tert-Butyl 1H-indole-1-carboxylate | Trifluoroacetic anhydride, Tetrabutylammonium nitrate | tert-Butyl 3-nitro-1H-indole-1-carboxylate | Medium | nih.gov |

| tert-Butyl 1H-indole-1-carboxylate | Acetic anhydride, Ammonium nitrate | Trace product | Trace | nih.gov |

Nucleophilic Additions and Substitutions

The indoline ring system can participate in nucleophilic addition reactions, particularly after activation. For instance, 3-nitro-1-(phenylsulfonyl)indole undergoes addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles. researchgate.net While this example involves a different N-protecting group, it highlights the potential for nucleophilic attack on the indole core. In the case of N-protected pyrrolyllithium and indolyllithium nucleophiles, mixtures of indole and indoline products have been observed. researchgate.net

The ester moiety of this compound itself is generally resistant to nucleophilic attack due to the steric hindrance of the tert-butyl group. However, under specific conditions, reactions involving this group can occur.

Oxidation Reactions and Derived Products

Oxidation of the indoline ring can lead to the formation of various products, depending on the oxidant and reaction conditions. For instance, the oxidation of tert-butyl hydroquinone, a related compound, produces tert-butyl benzoquinone. While not a direct oxidation of the indoline ring, it illustrates a relevant oxidative transformation of a tert-butyl substituted aromatic system.

Functional Group Interconversions Involving the Ester Moiety

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under many reaction conditions but can be cleaved under acidic conditions. This deprotection is a common functional group interconversion, regenerating the secondary amine of the indoline ring. This allows for further functionalization at the nitrogen atom.

The synthesis of tert-butyl esters of various heterocyclic carboxylic acids, including indole-5-carboxylic acid, has been achieved by reacting the corresponding carboxylic acids with tert-butyl trichloroacetimidate. researchgate.net This method provides a route to introduce the tert-butyl ester group onto a pre-existing carboxylic acid function on the indoline ring system.

Radical Reactions and Mechanistic Investigations

Radical reactions involving indoline derivatives are less common but can be initiated under specific conditions. For instance, radical decarboxylation reactions, such as the Barton decarboxylation, can be applied to carboxylic acid derivatives. libretexts.org While not directly demonstrated on this compound itself, the principles of radical chemistry suggest potential pathways for its transformation. For example, radical scavengers like TEMPO have been shown to terminate radical-mediated reactions. princeton.edu

Deprotection Chemistry of the N Tert Butoxycarbonyl Group in Indolines

Acid-Mediated Deprotection Strategies

Acid-mediated cleavage is the most common method for removing the N-Boc group. The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free indoline (B122111) amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com The released amine is typically protonated by the excess acid, forming an ammonium (B1175870) salt. commonorganicchemistry.com

Strong acids are highly effective for this transformation. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), is a traditional reagent for Boc deprotection. jk-sci.comacsgcipr.org Hydrochloric acid (HCl), typically as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate, is also widely employed. nih.govcommonorganicchemistry.com Anhydrous, solvent-free conditions using HCl gas generated ex situ have also been developed, offering a green alternative with quantitative yields and high tolerance for other acid-sensitive functional groups. nih.gov

Lewis acids, such as zinc bromide, bismuth(III) trichloride, and various metal triflates, can also catalyze the removal of the Boc group, sometimes offering enhanced selectivity. researchgate.netfishersci.co.uksemanticscholar.org Furthermore, solid acid catalysts, like H-BEA zeolite, have been used for continuous flow deprotection processes, which can enhance efficiency and simplify product isolation. rsc.org

A potential side reaction in acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org This can be suppressed by using scavengers. organic-chemistry.org

Table 1: Selected Acid-Mediated Deprotection Conditions for N-Boc Indolines and Related Amines

| Reagent(s) | Solvent | Temperature | Time | Notes | Ref |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | ~ 2 hours | Standard, highly effective method. | jk-sci.comfiveable.me |

| 4M HCl in Dioxane | Dioxane | Room Temp. | 2 - 24 hours | Widely used, product is HCl salt. | commonorganicchemistry.com |

| HCl (gas, ex situ) | Solvent-free | - | - | Green, quantitative yield, high purity. | nih.gov |

| Phosphoric Acid (aq) | - | - | - | Effective and environmentally benign. | organic-chemistry.org |

| Oxalyl Chloride / MeOH | Methanol | Room Temp. | 1 - 4 hours | Mild conditions, tolerant of other acid-labile groups. | nih.govrsc.org |

| Bismuth(III) Trichloride | Acetonitrile/Water | 55 °C | - | Selective cleavage. | researchgate.net |

Base-Catalyzed Deprotection Methodologies

While the Boc group is generally stable to basic conditions, cleavage can be achieved under specific circumstances, particularly for activated amines like those in indoles, pyrroles, and other electron-deficient systems. acsgcipr.orgsci-hub.se This approach is advantageous when the substrate contains other acid-sensitive functional groups that need to be preserved. sci-hub.se

The mechanism under basic conditions can vary but may involve deprotonation followed by the formation of an isocyanate intermediate, which is then hydrolyzed. acsgcipr.org Strong bases are typically required for this transformation. For instance, sodium t-butoxide in tetrahydrofuran (B95107) (THF), sometimes with the addition of a small amount of water to increase the reaction rate, has been shown to effectively deprotect primary Boc-protected amines. sci-hub.se Other bases such as sodium carbonate, cesium carbonate, and sodium methoxide (B1231860) have also been reported for the deprotection of N-Boc groups on heterocyclic systems. nih.govacsgcipr.org

Table 2: Base-Catalyzed Deprotection Conditions

| Reagent(s) | Solvent | Temperature | Time | Notes | Ref |

|---|---|---|---|---|---|

| Sodium t-butoxide, Water | Tetrahydrofuran (THF) | Reflux | 2 - 12 hours | Effective for unactivated primary Boc-amines. | sci-hub.se |

| Sodium Carbonate | Dimethylformamide (DMF) | Reflux | - | Mild and selective method. | nih.govacsgcipr.org |

Thermolytic Deprotection Protocols

The N-Boc group can be removed by heating, a process known as thermolytic deprotection. This method avoids the use of acidic or basic reagents, which can be beneficial for sensitive substrates. acsgcipr.org The mechanism involves thermal fragmentation to generate the free amine, carbon dioxide, and isobutylene (B52900). acsgcipr.org

Temperatures required for thermolysis are typically high, often 150 °C or greater, although some substrates may undergo deprotection at lower temperatures over longer periods. acsgcipr.orgacs.org The high temperatures can potentially cause side reactions, such as racemization in chiral compounds. acsgcipr.org

Recent advancements have utilized continuous flow reactors, which allow for precise control over temperature and residence time, leading to efficient and selective deprotection. acs.org For example, N-Boc deprotection proceeds effectively in solvents like methanol or trifluoroethanol at 150 °C. acs.org Microwave-assisted heating has also been shown to significantly accelerate the deprotection process. researchgate.net

Table 3: Thermolytic Deprotection Conditions

| Solvent | Temperature | Time | Method | Notes | Ref |

|---|---|---|---|---|---|

| Trifluoroethanol (TFE) | 150 °C | 60 min | Continuous Flow | Excellent conversion for reactive derivatives. | acs.org |

| Methanol (MeOH) | 150 °C | - | Continuous Flow | High efficiency. | acs.org |

| - | 300 °C | - | Plug Flow Reactor | Used in a coupling-deprotection sequence. | acs.org |

| Water | Boiling / Superheated | - | Batch | Green chemistry approach. | acsgcipr.org |

Selective Deprotection in Multistep Synthesis

The ability to selectively remove a protecting group in the presence of others is a cornerstone of modern organic synthesis, often referred to as an orthogonal strategy. organic-chemistry.orgbham.ac.uk The N-Boc group of an indoline can be selectively cleaved while other protecting groups remain intact, and vice versa.

For example, the N-Boc group is acid-labile, whereas groups like the fluorenylmethyloxycarbonyl (Fmoc) group are base-labile, and the benzyloxycarbonyl (Cbz) group is typically removed by hydrogenolysis. organic-chemistry.orgmasterorganicchemistry.com This orthogonality allows for the sequential deprotection of different amines within the same molecule.

Selectivity can also be achieved between similar acid-sensitive groups. For instance, it is possible to selectively remove an N-Boc group in the presence of a tert-butyl ester by carefully choosing the reaction conditions, such as using oxalyl chloride in methanol. nih.govorganic-chemistry.org Conversely, certain Lewis acids can selectively hydrolyze tert-butyl esters without affecting the N-Boc group. organic-chemistry.org

In molecules with multiple N-Boc groups, selective deprotection can sometimes be achieved by exploiting differences in their electronic or steric environments. For example, in a continuous flow system, an aryl N-Boc group can be selectively removed at a lower temperature in the presence of an alkyl N-Boc group, which requires a higher temperature for cleavage. acs.org This thermal control demonstrates a powerful method for achieving chemoselectivity in complex molecules. acs.org

Applications of Tert Butyl Indoline 1 Carboxylate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures.nih.govnih.govrsc.org

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products, and tert-butyl indoline-1-carboxylate provides a stable and reactive starting point for the elaboration of more complex heterocyclic systems. nih.govrsc.org The Boc-protected nitrogen allows for controlled reactions at other positions of the indoline (B122111) ring before its removal under acidic conditions.

Synthesis of Spirocyclic Indoline Derivatives.benchchem.comrsc.org

Spirocyclic indolines are a fascinating class of compounds with significant biological activities. The synthesis of these complex structures often involves the use of this compound as a key starting material. One notable approach involves the methylene (B1212753) amination of a spirocyclic ketone derived from the indoline. This method, while requiring chromatographic purification, allows for stereochemical control at the C3 position of the indoline ring. Another strategy involves multi-component reactions, such as the one-pot, three-component reaction of isatins, 1H-pyrazol-5-amines, and either 4-hydroxycoumarin (B602359) or 4-hydroxy-1-methylquinolin-2(1H)-one in water to generate spiro[benzo[h]pyrazolo[3,4-b] sigmaaldrich.comnih.govnaphthyridine-7,3′-indoline]-2′,6(5H)-diones and related structures. researchgate.net

Table 1: Methodologies for Spirocyclic Indoline Synthesis

| Method | Key Features | Advantages | Limitations |

| Methylene Amination | Utilizes tris(dimethylamino)methane; acidic workup. | Enables stereochemical control at C3. | Requires chromatographic purification; moderate overall yield. |

| Multi-component Reaction | One-pot synthesis in water. | Procedural simplicity; high productivity. researchgate.net | May not be suitable for all desired spirocyclic systems. |

Construction of Fused-Ring Systems.nih.gov

This compound is instrumental in the synthesis of various fused-ring systems containing the indole nucleus. These complex polycyclic structures are often found in alkaloids and other natural products. rsc.org One strategy involves the Fischer indole synthesis, a classic method for constructing the indole ring, which can be applied to precursors derived from this compound to create elaborate fused systems. rsc.org For instance, the synthesis of benzofuran-thieno[3,2-b]indole-cored N,O,S-heteroacenes has been achieved using a one-pot procedure with Fischer indolization as the key step. nih.gov Furthermore, benzyne-mediated cyclization-functionalization reactions provide a regioselective route to substituted indolines and carbazoles, which can be further elaborated into fused polycyclic frameworks. nih.gov The development of new synthetic strategies, such as the coupling of aza-Achmatowicz rearrangement with indoles via an intermolecular aza-Friedel–Crafts reaction, allows for the direct linkage of indoles with functionalized piperidines to construct the core of various aspidosperma and uleine (B1208228) alkaloids. researchgate.net

Intermediate in the Synthesis of Pharmacologically Relevant Compounds.nih.govnih.govrsc.orgtandfonline.comresearchgate.netresearchgate.netacs.org

The indole moiety is a common feature in a vast array of pharmacologically active molecules. nih.gov this compound serves as a key intermediate in the synthesis of numerous such compounds, enabling the introduction of diverse functionalities onto the indole core.

Scaffold for Novel Drug Discovery Programs.nih.govnih.govrsc.orgresearchgate.netresearchgate.netnih.gov

The versatility of this compound makes it a valuable scaffold for the development of new drug candidates. Its derivatives have been investigated for a range of biological activities, including antiviral, anticancer, and antimicrobial properties. For example, indole-2-carboxamides derived from related indole precursors have been designed as potent anti-TB agents. nih.gov The indole scaffold can be modified to target various pharmacological targets, including the benzodiazepine (B76468) receptor and the translocator protein. nih.gov The synthesis of complex indole derivatives, often starting from precursors like tert-butyl 3-formyl-1H-indole-1-carboxylate, has led to compounds with potential applications in treating neurological disorders. chemimpex.com

Table 2: Selected Pharmacological Applications of Indole Derivatives

| Compound Class | Target | Potential Therapeutic Area | Reference |

| Indole-2-carboxamides | Mycobacterium tuberculosis | Tuberculosis | nih.gov |

| 2-Phenylindol-3-ylglyoxylyldipeptides | Translocator Protein (TSPO), MDM2-p53 | Oncology | nih.gov |

| N-(Indol-3-ylglyoxylyl)aminoacids | Benzodiazepine Receptor (BzR) | CNS Disorders | nih.gov |

| Indole Derivatives | Human Adenosine A2B Receptor | Various | nih.gov |

Precursor for Bioactive Natural Product Analogues.mdpi.com

Many indole alkaloids, a significant class of natural products, exhibit potent biological activities. rsc.org The synthesis of analogues of these natural products is a key strategy in drug discovery, and this compound often plays a pivotal role. For instance, it is a reactant in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B. sigmaaldrich.com The ability to functionalize the indoline ring at various positions allows for the creation of a diverse library of natural product analogues with potentially improved pharmacological profiles.

Role in the Preparation of Advanced Materials Precursors.nih.gov

The unique electronic and photophysical properties of indole-containing molecules have led to their exploration in the field of materials science. This compound and its derivatives can serve as precursors for the synthesis of organic materials with applications in electronics and photonics. For example, heteroacenes containing the thieno[3,2-b]indole core, which can be synthesized from precursors derived from this compound, are being investigated as components for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The introduction of tert-butyl groups can also influence the properties of the resulting materials, for instance, in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net

Spectroscopic and Structural Characterization of Tert Butyl Indoline 1 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

For tert-butyl indoline-1-carboxylate , the ¹H NMR spectrum shows characteristic signals that confirm its structure. The nine protons of the tert-butyl group appear as a singlet, typically around 1.5 ppm. The protons on the indoline (B122111) ring give rise to signals in the aromatic region (around 6.8-7.2 ppm) and the aliphatic region, with the two methylene (B1212753) groups (at positions 2 and 3) appearing as triplets. sigmaaldrich.com

The ¹³C NMR spectrum is also highly informative. The quaternary carbon of the tert-butyl group resonates at approximately 80 ppm, while the methyl carbons are found further upfield. The carbonyl carbon of the carboxylate group gives a signal in the range of 150-155 ppm. The carbons of the indoline ring appear in the aromatic and aliphatic regions, consistent with their chemical environment. tandfonline.com

In substituted analogues, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate , the NMR spectra show additional signals corresponding to the substituent, and the chemical shifts of the indoline ring protons and carbons are altered due to the electronic effects of the new group. tandfonline.com Advanced 2D NMR techniques like COSY and HSQC can be employed to resolve ambiguities in signal assignments, especially for complex analogues.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Analogues

| Compound | Spectroscopic Data |

|---|

| This compound | ¹H NMR (CDCl₃): δ ~7.2 (m, 2H, Ar-H), ~6.9 (m, 2H, Ar-H), ~4.0 (t, 2H, N-CH₂), ~3.0 (t, 2H, Ar-CH₂), 1.5 (s, 9H, C(CH₃)₃). ¹³C NMR (CDCl₃): δ ~151.5 (C=O), ~142.0, ~130.0, ~127.0, ~124.0, ~122.0, ~115.0 (Ar-C), ~80.5 (C(CH₃)₃), ~47.0 (N-CH₂), ~29.0 (Ar-CH₂), ~28.5 (C(CH₃)₃). | | tert-Butyl 6-bromoindoline-1-carboxylate | The presence of bromine at the 6-position influences the chemical shifts of the aromatic protons due to its electron-withdrawing nature. | | tert-Butyl 3-formyl-1H-indole-1-carboxylate | ¹H NMR (CDCl₃): Shows a characteristic aldehyde proton signal (CHO) around 10.0 ppm. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl (Boc) group. This strong band typically appears in the region of 1680-1710 cm⁻¹.

Other significant absorptions include the C-N stretching vibrations of the indoline ring and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. The aromatic C-H stretches are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The spectrum for the parent indole (B1671886) shows a characteristic N-H stretch around 3406 cm⁻¹, which is absent in its N-protected form. researchgate.net The presence of substituents in analogues, such as a hydroxyl group in tert-butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate , would introduce a broad O-H stretching band around 3200-3600 cm⁻¹. frontierspecialtychemicals.com

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Carbamate) | ~1700 | Strong, sharp absorption |

| C-H (Aromatic) | >3000 | Medium to weak absorptions |

| C-H (Aliphatic) | <3000 | Medium to strong absorptions |

| C-N | ~1300-1100 | Medium absorptions |

| C=C (Aromatic) | ~1600-1450 | Multiple medium to weak bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. For this compound, with a molecular weight of approximately 219.28 g/mol , the molecular ion peak [M]⁺ can be observed. sigmaaldrich.com

A characteristic fragmentation pathway for compounds containing a tert-butoxycarbonyl (Boc) group is the loss of the tert-butyl group as a stable carbocation, resulting in a significant peak at [M-57]⁺. Another common fragmentation is the loss of isobutylene (B52900) (56 Da), leading to a peak at [M-56]⁺. The loss of the entire Boc group can also occur, giving a peak corresponding to the indoline cation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. csic.es For halogenated analogues like tert-butyl 6-bromoindoline-1-carboxylate , the mass spectrum will show a characteristic isotopic pattern for bromine.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformation in the solid state. While a crystal structure for the parent this compound is not readily found in the search results, studies on its analogues, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate , have been performed. tandfonline.com

Such studies confirm the geometry of the indoline ring system and the orientation of the bulky tert-butoxycarbonyl group. These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. tandfonline.com For complex structures or to resolve stereochemical ambiguities, X-ray crystallography is an invaluable tool.

Advanced Spectroscopic Techniques in Structural Analysis

Beyond the standard spectroscopic methods, advanced techniques can provide deeper structural insights. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning all proton and carbon signals, especially in complex substituted analogues. These techniques reveal correlations between protons and the carbons they are attached to (HSQC) or separated from by two or three bonds (HMBC).

For certain analogues, computational methods like Density Functional Theory (DFT) are used in conjunction with experimental data. DFT can be used to predict and optimize molecular structures, which can then be compared with experimental results from X-ray diffraction. tandfonline.comtandfonline.com This combined approach provides a powerful validation of the determined structure.

Computational and Theoretical Investigations of Tert Butyl Indoline 1 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules. DFT calculations allow for the optimization of molecular geometry and the prediction of various electronic properties.

Studies on derivatives of tert-butyl indoline-1-carboxylate have utilized DFT, often with the B3LYP functional and basis sets like 6-311+G(2d,p) or 6-311G(2d,p), to compute the optimized molecular structure. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The results from these calculations have been shown to be in good agreement with experimental data obtained from X-ray single crystal diffraction, confirming the accuracy of the theoretical models in reproducing the geometric parameters of the molecule. tandfonline.comtandfonline.comresearchgate.net This consistency between theoretical and experimental structures provides a solid foundation for further computational analysis of the molecule's properties. researchgate.net

DFT calculations are based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. mdpi.com This approach is widely used due to its balance of computational cost and accuracy. mdpi.com

Conformational Analysis and Energy Landscapes

The flexibility of the tert-butoxycarbonyl group attached to the indoline (B122111) nitrogen atom allows for the existence of different conformers. Conformational analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Computational studies have explored the rotational possibilities around the N-C(O) bond. For a derivative, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, the rotation of the tert-butoxycarbonyl group leads to two primary stable conformations. tandfonline.com The most stable conformer is achieved when the carbonyl oxygen (O=C) is oriented on the same side as the C-10 atom of the phenyl group, a conformation that was found to be consistent with the structure determined by X-ray diffraction. tandfonline.com The potential energy landscape (PEL) of a molecule describes the energy of the molecule as a function of its geometry, and identifying the lowest energy conformations is key to understanding its prevalent structures.

| Parameter | Description | Significance |

|---|---|---|

| Conformational Isomers (Rotamers) | Different spatial arrangements of the molecule resulting from rotation around single bonds, such as the N-C(O) bond of the tert-butoxycarbonyl group. | The relative energies of different conformers determine the most probable shape of the molecule, which affects its reactivity and intermolecular interactions. |

| Potential Energy Landscape (PEL) | A theoretical surface that represents the potential energy of a molecule as a function of its atomic coordinates. | Helps to identify stable conformers (local minima), transition states between them, and the energy barriers for conformational changes. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and intermediates and calculating their relative energies. This provides a detailed pathway from reactants to products.

For instance, the mechanism of the highly regioselective nitration of tert-butyl 1H-indole-1-carboxylate has been investigated using DFT calculations. nih.gov The computational results proposed a possible reaction mechanism involving the formation of trifluoroacetyl nitrate (B79036) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640). nih.gov This species then reacts with the N-Boc indole (B1671886) via a four-membered ring transition state to yield the 3-nitroindole product. nih.gov The calculated free energies for the reaction pathway help to explain the observed regioselectivity and reaction conditions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

FMO analysis has been performed on derivatives of this compound using DFT. tandfonline.comresearchgate.net For tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, calculations at the B3LYP/6-311+G(2d,p) level determined the HOMO and LUMO energy values. tandfonline.com A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. thaiscience.info These calculations are crucial for understanding the electronic transitions and the regions of the molecule most susceptible to electrophilic or nucleophilic attack. researchgate.net

| Parameter | Calculated Value (eV) for a Derivative* | Interpretation |

|---|---|---|

| E_HOMO | -7.0951 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's capacity as an electron donor. |

| E_LUMO | -1.7935 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's capacity as an electron acceptor. |

| Energy Gap (ΔE) | 5.3016 | Difference between LUMO and HOMO energies; a larger gap suggests higher molecular stability and lower reactivity. |

\Data for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. tandfonline.com*

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. thaiscience.info The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

MEP analysis has been applied to this compound derivatives to understand their physicochemical properties. tandfonline.comresearchgate.net The MEP map provides a visual guide to the reactive sites of the molecule. thaiscience.info For aromatic systems, MEP can be a reliable indicator of substituent effects on electronic behavior, often showing a strong correlation with empirical parameters like Hammett constants. rsc.org These studies reveal how the distribution of electrons across the indoline ring and the tert-butoxycarbonyl group influences the molecule's interaction with other chemical species. tandfonline.comresearchgate.net

Future Research Directions and Emerging Trends in Tert Butyl Indoline 1 Carboxylate Chemistry

The field of chemistry surrounding tert-butyl indoline-1-carboxylate is dynamic, with ongoing research focused on enhancing its synthetic utility, uncovering new chemical behaviors, and applying it to complex challenges in medicine and materials science. The following sections detail the key emerging trends and future research directions that are shaping the landscape of this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl indoline-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Curtius rearrangement. For example, reacting N-Boc-indoline derivatives with aniline or phenylethylamine under reflux conditions for 48–72 hours yields tert-butyl indoline-1-carboxylate derivatives with 63–74% efficiency after purification by flash chromatography (ether/petroleum ether mixtures) . Optimizing reaction time, stoichiometry, and temperature can enhance yields.

Q. What purification techniques are most effective for isolating tert-butyl indoline-1-carboxylate from reaction mixtures?

- Methodological Answer : Flash chromatography using gradients of ethyl acetate in petroleum ether is widely employed. Post-reaction workup includes extraction with 1M HCl and saturated NaHCO₃ to remove acidic/basic impurities, followed by drying with Na₂SO₄ and solvent evaporation . Recrystallization from ethyl acetate or hexane may further purify crystalline products.

Q. How should tert-butyl indoline-1-carboxylate be safely stored and handled in laboratory settings?

- Methodological Answer : Store in airtight containers at 2–8°C in a ventilated, ignition-free environment. Use grounded metal equipment during transfers to minimize static discharge risks, and avoid contact with oxidizing agents due to potential exothermic decomposition .

Q. What spectroscopic methods confirm the structure of tert-butyl indoline-1-carboxylate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。